2,5-Dichloro-N-methoxy-N-methylisonicotinamide

IMPDH Inhibition Enzymology Immunosuppression

Researchers requiring a defined Weinreb amide intermediate for constructing 2,5-dichloro-4-acetylpyridine scaffolds often face limited characterization data and inconsistent purity. 2,5-Dichloro-N-methoxy-N-methylisonicotinamide resolves these issues as a pre-qualified building block with demonstrated synthetic utility. - Proven conversion to 2,5-dichloro-4-acetylpyridine (patent literature, 23% yield) confirms reactivity as a Weinreb amide. - Consistent ≥97% purity across major suppliers reduces the risk of side reactions in multi-step syntheses. - Validated biological activity: IMPDH2 inhibition (Ki = 240-440 nM) and insect nAChR binding (IC50 = 14-15 nM) provide immediate assay-ready probe options. - In stock globally with ambient shipping, enabling rapid procurement without cold-chain complexity.

Molecular Formula C8H8Cl2N2O2
Molecular Weight 235.06 g/mol
CAS No. 864674-17-9
Cat. No. B1441990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-N-methoxy-N-methylisonicotinamide
CAS864674-17-9
Molecular FormulaC8H8Cl2N2O2
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC(=NC=C1Cl)Cl)OC
InChIInChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)5-3-7(10)11-4-6(5)9/h3-4H,1-2H3
InChIKeyVSSPRJVEIFVRPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-N-methoxy-N-methylisonicotinamide: Baseline Data


2,5-Dichloro-N-methoxy-N-methylisonicotinamide is a synthetic, small-molecule isonicotinamide derivative. Its key physical properties include a molecular weight of 235.07 g/mol and a calculated LogP of 2.0218 [1]. The compound is commercially available for research purposes, typically at purities of 95-97%, and is used as a synthetic building block or a probe in biochemical assays .

Weinreb amide building block for ketone synthesis
Biochemical probe: reported activity at IMPDH2, nAChR, and 5-HT6R
Research-grade purity for reproducible assay contexts

Specific Sourcing of 2,5-Dichloro-N-methoxy-N-methylisonicotinamide


While many isonicotinamide derivatives share a common core, simple substitution is not possible due to the highly specific target engagement profile of the 2,5-dichloro pattern. As evidenced by data in BindingDB, this compound exhibits distinct activities across a range of targets, including IMPDH2 [1], various nicotinic acetylcholine receptors [2], and the serotonin transporter [3]. Even closely related compounds, such as those with a 3-chloro substitution or a 2,6-dichloro pattern, will likely present a different three-dimensional conformation and electron density to the target binding pocket, rendering any direct substitution for this specific chemical entity unsubstantiated without explicit comparative data.

2,5-Dichloro substitution dictates target binding; 3-chloro or 2,6-dichloro analogs may alter conformation and electron density
Distinct multi-target activity profile (IMPDH2, nAChR, 5-HT6) may not replicate with simple scaffold analogs
Direct substitution unsubstantiated without explicit comparative data versus close analogs

Evidence Assessment: 2,5-Dichloro-N-methoxy-N-methylisonicotinamide


IMPDH2 Inhibitory Activity

The compound inhibits human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with reported Ki values of 240 nM [1] and 430-440 nM [2]. While this confirms activity in the IMPDH class, a direct, quantitative comparator from the same study using a close analog is absent. This is a critical gap, as the performance relative to other known IMPDH2 inhibitors (e.g., mycophenolic acid, merimepodib) cannot be established from the available data, making a procurement decision based on potency impossible.

IMPDH2 Inhibition
Class-level inference
Reported Ki 240 nM and 430–440 nM
Potency context cannot be ranked without comparator data
Missing analog comparison limits selection
IMPDH Inhibition Enzymology Immunosuppression

Parasite vs. Human IMPDH Selectivity

The compound shows a modest differential in apparent inhibition constants for Cryptosporidium parvum IMPDH (Ki = 480 nM) [1] versus human IMPDH2 (Ki = 550 nM) [2], yielding a selectivity ratio of only 1.15. This minimal difference is insufficient to establish meaningful selectivity. To be valuable for selection, this would require comparison with an analog that demonstrates a significantly higher (e.g., >10-fold) selectivity ratio for the parasitic enzyme.

Parasite vs. Human IMPDH
Class-level inference
Selectivity ratio CpIMPDH/hIMPDH2: 1.15
Minimal selectivity precludes isoform differentiation
Comparator data for optimized analogs absent
Selectivity Cryptosporidium parvum IMPDH

Nicotinic Acetylcholine Receptor Affinity

The compound demonstrates binding to insect nicotinic acetylcholine receptors (nAChRs) with IC50 values of 14 nM and 15 nM [1]. These values confirm high-affinity binding to this class of targets. However, without parallel data for closely related analogs in the exact same assay system, it is impossible to determine if this compound represents a potent member of its chemotype or an unexceptional one.

Insect nAChR Affinity
Class-level inference
IC50 14 nM (house fly), 15 nM (cowpea aphid)
High-affinity binding context; rank unknown
Absent comparator prevents potency assessment
Nicotinic Receptor Insecticide Target Neuropharmacology

Serotonergic System Interaction

The compound interacts with the serotonergic system, showing functional activity at the serotonin transporter (5-HTT) with an EC50 of 33 nM [1] and binding to the 5-HT6 receptor with a Ki of 6 nM [2]. While the 5-HT6 binding is potent, this is a single data point. A meaningful evaluation for scientific selection would require a comparative assessment of its functional selectivity profile across related 5-HT receptors (e.g., 5-HT2A, 5-HT4) and in contrast to other 5-HT6-targeting ligands.

Serotonergic Interaction
Supporting evidence
5-HTT EC50 33 nM; 5-HT6R Ki 6 nM
Multi-target profile suggests potential off-target activity
Selectivity across 5-HT subtypes not characterized
Serotonin Transporter 5-HT6 Receptor Neuropharmacology

Application Scenarios for 2,5-Dichloro-N-methoxy-N-methylisonicotinamide


Synthetic Intermediate in Medicinal Chemistry

The compound's most established use is as a synthetic building block, specifically a Weinreb amide, for the construction of more complex molecules. A patent literature example describes its conversion to 2,5-dichloro-4-acetylpyridine with methylmagnesium iodide, achieving a 23% yield for this specific step . This positions it as a defined intermediate for synthesizing novel chemical entities, rather than a final pharmacological tool.

IMPDH2 Inhibitor for In Vitro Studies

Given its demonstrated inhibition of human IMPDH2 (Ki = 240-440 nM) [1], the compound could serve as a starting point or reference inhibitor in biochemical assays focused on this target. However, users must note the lack of comparative potency and selectivity data against the broader IMPDH family and other classes of inhibitors.

Probe for Insect Nicotinic Receptors

With high-affinity binding to insect nAChRs (IC50 = 14-15 nM) [2], the compound is a suitable probe for in vitro studies of these targets. It may be useful in agricultural chemistry research for binding studies or as a control compound, though its functional efficacy and selectivity compared to commercial insecticides like imidacloprid remain uncharacterized.

Application
Selection Property
Validation Focus
Synthetic Intermediate
Weinreb amide reactivity
Conversion yield and scaling optimization
IMPDH2 Inhibition Studies
Reported IMPDH2 inhibition context
Potency ranking vs. known inhibitors
Insect nAChR Probe
Insect nAChR binding affinity
Functional selectivity and comparator profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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